molecular formula C20H15N3O4S B11614359 4-Nitro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

4-Nitro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

Cat. No.: B11614359
M. Wt: 393.4 g/mol
InChI Key: QBXJFNBAXULQBL-UHFFFAOYSA-N
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Description

4-Nitro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multi-step reactionsCommon reagents used in these reactions include hydrazine hydrate, isopropanol, and various electrophilic substitution agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazine hydrate for reduction, hydrogen peroxide for oxidation, and various electrophilic agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while bromination would add a bromine atom to the thiophene ring .

Scientific Research Applications

4-Nitro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

4-nitro-2-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

InChI

InChI=1S/C20H15N3O4S/c24-17-8-7-12(23(25)26)10-14(17)20-22-16(13-4-1-2-5-18(13)27-20)11-15(21-22)19-6-3-9-28-19/h1-10,16,20,24H,11H2

InChI Key

QBXJFNBAXULQBL-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=C(C=CC(=C5)[N+](=O)[O-])O

Origin of Product

United States

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